An In-depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-propoxyaniline hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthesis and purification protocols, analytical characterization, and its role in the pharmaceutical landscape.
Introduction and Chemical Identity
2-Propoxyaniline hydrochloride is the salt form of 2-propoxyaniline, an aromatic amine. The presence of the propoxy group and the amine functionality on the benzene ring makes it a versatile building block in organic synthesis. Its hydrochloride salt form often enhances stability and aqueous solubility compared to the free base, which is advantageous for various applications, including pharmaceutical synthesis.[1] The protonation of the amine group in the hydrochloride salt mitigates susceptibility to oxidation, a common issue with aniline derivatives.[1]
Synonyms: 2-Propoxybenzenamine hydrochloride, o-Propoxyaniline HCl CAS Number: 18078-63-2 (hydrochloride), 4469-78-7 (free base) Molecular Formula: C₉H₁₄ClNO Molecular Weight: 187.67 g/mol
Physicochemical Properties
The physical and chemical properties of 2-propoxyaniline hydrochloride are crucial for its handling, storage, and application in chemical reactions. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Weight | 187.67 g/mol | [2] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 142 °C | [2] |
| Boiling Point | 249.3 °C at 760 mmHg (free base) | [2] |
| Density | 1.016 g/cm³ (free base) | [2] |
| Solubility | Predicted to have higher aqueous solubility than the free base. Soluble in organic solvents like ethanol. | [1] |
| Storage | Store at 2-8°C, protected from light in a dry, well-ventilated place. | [3] |
Synthesis and Purification
The synthesis of 2-propoxyaniline hydrochloride is a multi-step process. A common and logical pathway involves the synthesis of the free base, 2-propoxyaniline, followed by its conversion to the hydrochloride salt.
Synthetic Pathway Overview
A logical synthetic route begins with the Williamson ether synthesis to produce 2-propoxynitrobenzene from 2-nitrophenol. This intermediate is then reduced to the free amine, 2-propoxyaniline. Finally, the free amine is treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Synthetic workflow for 2-propoxyaniline hydrochloride.
Step-by-Step Experimental Protocols
This protocol is based on the principles of the Williamson ether synthesis, a robust method for preparing ethers. A phenoxide ion, generated by a base, acts as a nucleophile and attacks a primary alkyl halide.
-
Rationale: The reaction proceeds via an SN2 mechanism. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a cost-effective base for deprotonating the phenol.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-nitrophenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone.
-
Reaction: Add 1-bromopropane (1.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution to remove any unreacted 2-nitrophenol, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propoxynitrobenzene. This intermediate can be purified by column chromatography if necessary.
This procedure details the reduction of the nitro group to a primary amine using iron powder in an acidic medium, a common and effective method for this transformation.
-
Rationale: Iron metal in the presence of an acid (in this case, generated from HCl) is a classic and efficient reducing agent for aromatic nitro compounds. The reaction is heterogeneous and requires reflux to proceed at a reasonable rate.
-
Reaction Setup: Charge a round-bottom flask with iron powder (3.5 equivalents), ethanol, and water. Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.[4]
-
Addition of Nitro Compound: Slowly add a solution of 2-propoxynitrobenzene (1 equivalent) in ethanol to the refluxing mixture over several hours.[4]
-
Reaction Completion: Continue refluxing for an additional 3-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.[4]
-
Neutralization and Filtration: Cool the reaction mixture and neutralize with concentrated ammonia to a pH of 8-9. Filter the hot mixture through a pad of celite to remove the iron salts.[4]
-
Extraction: Extract the filtrate with diethyl ether or ethyl acetate. Separate the organic layer.[4]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-propoxyaniline can be purified by vacuum distillation to yield a clear oil.[4]
This protocol describes the conversion of the synthesized free base into its hydrochloride salt.
-
Rationale: The basic amine group of the aniline readily reacts with strong acids like HCl in an acid-base reaction to form the ammonium salt. The salt is typically much less soluble in nonpolar organic solvents than the free base, allowing for its precipitation and isolation.[1]
-
Dissolution: Dissolve the purified 2-propoxyaniline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[1]
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., concentrated aqueous HCl or HCl in an anhydrous solvent like diethyl ether) with constant stirring.[1][5]
-
Precipitation and Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.[1]
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. Dry the product in a vacuum oven to obtain 2-propoxyaniline hydrochloride.
If the isolated hydrochloride salt requires further purification, recrystallization is the preferred method.
-
Rationale: Recrystallization purifies solid compounds based on differences in solubility at varying temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For aniline salts, a polar solvent or a mixture is often effective.
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture). The desired compound should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: Dissolve the crude 2-propoxyaniline hydrochloride in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized 2-propoxyaniline hydrochloride is a critical self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the ammonium protons.
-
Aromatic Protons: A complex multiplet pattern between 6.8-7.5 ppm.
-
Propoxy Group: A triplet around 4.0 ppm (O-CH₂ ), a sextet around 1.8 ppm (-CH₂ -), and a triplet around 1.0 ppm (CH₃ ).
-
Ammonium Protons (N⁺H₃): A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.
-
Aromatic Carbons: Signals in the 110-150 ppm region.
-
Propoxy Group Carbons: Aliphatic signals typically below 70 ppm: O-C H₂, -C H₂-, and C H₃.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final compound.
-
Rationale: Reversed-phase HPLC is well-suited for analyzing aniline derivatives. A C18 column separates compounds based on their hydrophobicity.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure good peak shape.
-
Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks.
-
Applications in Research and Drug Development
Substituted anilines are a cornerstone of medicinal chemistry and are classified as crucial chemical intermediates.[6][7] They serve as foundational scaffolds for the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[8][9]
The 2-propoxyaniline moiety can be incorporated into larger molecules to modulate properties such as:
-
Lipophilicity: The propoxy group increases the compound's lipophilicity, which can influence its ability to cross cell membranes and its pharmacokinetic profile.
-
Receptor Binding: The specific substitution pattern on the aromatic ring can be critical for directing interactions with biological targets, such as enzymes or receptors.
-
Metabolic Stability: The presence and position of substituents can block sites of metabolic degradation, thereby increasing the drug's half-life.
While specific drugs derived directly from 2-propoxyaniline hydrochloride are not prominently documented in publicly accessible literature, its structural motifs are present in various biologically active compounds. It serves as a valuable starting material or intermediate for creating libraries of novel compounds for screening in drug discovery programs.[10] For instance, related propoxybenzene derivatives have been investigated for their potential antibacterial and antiurease activities.
Safety and Handling
2-Propoxyaniline hydrochloride should be handled with care in a laboratory setting, following standard safety protocols.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area or under a chemical fume hood.[5]
-
First Aid:
-
Skin Contact: Immediately wash skin with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[5]
-
Inhalation: Remove the victim to fresh air.[5]
-
Ingestion: Wash out the mouth with water.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]
-
References
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Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. MDPI. Retrieved January 6, 2026, from [Link]
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Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. ResearchGate. Retrieved January 6, 2026, from [Link]
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A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. ResearchGate. Retrieved January 6, 2026, from [Link]
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A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. Retrieved January 6, 2026, from [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Retrieved January 6, 2026, from [Link]
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